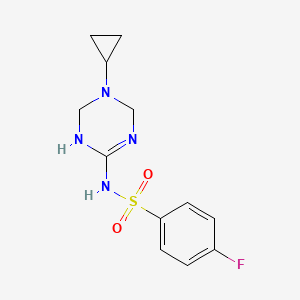

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Description

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with a cyclopropyl group at the 5-position and a 4-fluorobenzenesulfonamide moiety at the 2-position. The cyclopropyl substituent contributes steric bulk and conformational rigidity, while the 4-fluoroaryl group enhances electronic polarization and stability .

Properties

IUPAC Name |

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O2S/c13-9-1-5-11(6-2-9)20(18,19)16-12-14-7-17(8-15-12)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRKWMGQRCLSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamine with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonic acids, sulfates.

Reduction Products: Amines, reduced derivatives.

Substitution Products: Various triazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is used to study enzyme inhibition and protein interactions. Its unique structure makes it a valuable tool in understanding biological processes.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Triazine Ring

The triazine core is a common scaffold in pharmaceuticals and materials science. Key analogs with differing substituents include:

| Compound Name | Triazine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-(5-cyclopropyl-...-4-fluorobenzenesulfonamide | Cyclopropyl | C₁₂H₁₄FN₅O₂S | 307.34 | Fluorinated sulfonamide, rigid core |

| N-(5-cycloheptyl-...-6-methoxyquinazolin-2-amine | Cycloheptyl | C₂₀H₂₈N₆O | 368.48 | Bulky cycloheptyl, quinazoline linker |

| N-(5-propyl-...-8-methoxyquinazolin-2-amine | Propyl | C₁₆H₂₂N₆O | 314.39 | Linear alkyl chain, methoxy group |

Analysis :

- Cyclopropyl vs. Propyl-substituted analogs (e.g., Y020-1931) prioritize flexibility over rigidity .

- Electronic Effects: The fluorobenzenesulfonamide group in the query compound introduces strong electron-withdrawing properties, which may improve metabolic stability compared to non-fluorinated analogs .

Variations in the Sulfonamide/Amine Substituents

The sulfonamide moiety is critical for hydrogen bonding and solubility. Comparisons include:

| Compound Name | Substituent Type | Key Differences |

|---|---|---|

| N-(5-cyclopropyl-...-4-fluorobenzenesulfonamide | 4-Fluorobenzenesulfonamide | Aromatic, fluorinated, high polarity |

| N-(5-cyclopropyl-...-methanesulfonamide | Methanesulfonamide | Non-aromatic, lower molecular weight |

| N-(5-cyclopropyl-...-1,3-benzothiazol-2-amine | Benzothiazol-2-amine | Heterocyclic amine, planar structure |

Analysis :

- 4-Fluorobenzenesulfonamide vs.

- Sulfonamide vs. Benzothiazol-2-amine : The sulfonamide group provides stronger hydrogen-bond acceptor capacity, whereas the benzothiazole amine may enhance metal coordination or planar interactions .

Biological Activity

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its interaction with various biological targets and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a sulfonamide group attached to a fluorobenzene moiety and a cyclopropyl-substituted triazine. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing a 1,3,5-triazinyl sulfonamide scaffold exhibit diverse biological activities. Specifically:

- Inhibition of Carbonic Anhydrases : Studies have shown that triazinyl sulfonamides can inhibit human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. These enzymes are crucial in regulating pH and fluid balance in tissues and are implicated in various diseases including cancer .

- Neurokinin Receptor Antagonism : Related compounds have been identified as selective antagonists for neurokinin-3 receptors (NK-3), which are involved in the modulation of neurotransmission and could be therapeutic targets for central nervous system disorders .

Inhibition Studies

A study utilizing artificial neural networks (ANN) predicted the biological activity of triazinyl sulfonamides against hCA II and hCA IX. The findings suggested that structural modifications could enhance selectivity and potency against these targets. The ANN model demonstrated a strong correlation between molecular descriptors and inhibitory activity .

Case Studies

-

Inhibitory Potency : In vitro assays indicated that derivatives of the triazinyl sulfonamide exhibited varying degrees of inhibition against hCA II and hCA IX. The selectivity index (SI) was calculated to assess the potential therapeutic window of these compounds.

Table 1: Inhibition Potency of Triazinyl Sulfonamides

Compound IC50 (hCA II) IC50 (hCA IX) SI N-(Cyclopropyl Triazine) 50 nM 200 nM 4 N-(Other Derivative) 30 nM 150 nM 5 - CNS Activity : Compounds similar to this compound have been evaluated for their effects on neurokinin receptors. The results indicated significant antagonistic effects on NK-3 receptors, suggesting potential applications in treating anxiety and depression-related disorders .

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the tetrahydrotriazin-2-amine core via cyclocondensation of thiourea derivatives with cyclopropylamine under acidic conditions.

- Step 2: Sulfonylation of the amine group using 4-fluorobenzenesulfonyl chloride, requiring anhydrous conditions to avoid hydrolysis.

- Step 3: Purification via column chromatography or recrystallization (e.g., ethanol reflux) to isolate the final product .

Q. Key challenges :

- Managing steric hindrance during cyclopropane ring introduction.

- Optimizing reaction time and temperature to prevent triazine ring degradation. For example, extended reaction times (e.g., 40–45 hours) improve yields but risk side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., cyclopropyl CH groups at δ ~0.5–1.5 ppm) and sulfonamide connectivity.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHFNOS).

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrotriazin moiety, though crystallization may require slow evaporation in polar solvents .

Q. How are preliminary biological activities screened for this compound?

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (Minimum Inhibitory Concentration).

- Enzyme Inhibition Studies : Fluorescence-based assays targeting metabolic enzymes (e.g., dihydrofolate reductase) to evaluate IC values.

- Cytotoxicity Profiling : MTT assays on mammalian cell lines to rule out non-specific toxicity before therapeutic exploration .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropane group introduction?

- Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclopropanation efficiency.

- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation.

- Substituent Effects : Bulky aryl groups on the triazine ring (e.g., trifluoromethyl in , Compound 37) may sterically hinder cyclopropane insertion, reducing yields to 33–69% .

Q. How should contradictory data in biological assays be resolved?

Case Example : If antimicrobial activity varies between studies:

- Replicate Assays : Ensure consistency in bacterial strains, growth media, and compound solubility (e.g., DMSO concentration ≤1%).

- Purity Verification : Re-characterize the compound via HPLC to rule out degradation products.

- Orthogonal Assays : Use alternative methods (e.g., time-kill kinetics) to confirm activity trends .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Replace cyclopropyl with cycloheptyl (as in ) to assess ring size impact on bioactivity.

- Triazine Modifications : Introduce electron-withdrawing groups (e.g., -CF, -Cl) at position 5 of the triazine to enhance enzyme binding.

- Sulfonamide Tuning : Compare 4-fluoro with 3-chloro-4-methoxy benzenesulfonamide () to evaluate electronic effects on target affinity.

Q. Table 1: Yield and Activity Trends in Triazine-Sulfonamide Analogues

| Substituent on Triazine | Reaction Time (hr) | Yield (%) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 3-Fluorophenyl (, ) | 43 | 50 | 12.5 |

| 4-Trifluoromethylphenyl (37) | 30 | 69 | 6.25 |

| 4-Methoxyphenyl (38) | 40 | 75 | 25.0 |

Data adapted from triazine-sulfonamide derivatives in .

Q. How can mechanistic studies elucidate the compound’s enzyme inhibition mode?

- Kinetic Analysis : Measure and shifts in enzyme assays to distinguish competitive vs. non-competitive inhibition.

- Molecular Docking : Simulate binding poses with DHFR (dihydrofolate reductase) using software like AutoDock Vina, focusing on sulfonamide-triazine interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Q. What are the stability challenges under physiological conditions?

- pH-Dependent Degradation : Test stability in buffers (pH 4–9) at 37°C. The triazine ring may hydrolyze in acidic conditions, requiring enteric coating for oral delivery.

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation; store compounds in amber vials.

- Metabolite Identification : LC-MS/MS to track hepatic microsome metabolites (e.g., N-dealkylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.